1-bromo-4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

Isotope Dilution Mass Spectrometry GC-MS LC-MS/MS

1-Bromo-4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene, synonymous with [13C6]-4-Fluorobromobenzene, is a uniformly ring-13C6-labeled dihalogenated aromatic compound (molecular formula 13C6H4BrF, MW 180.95 g/mol). It is the stable isotope-labeled analog of 1-bromo-4-fluorobenzene (unlabeled CAS 460-00-4, MW 174.99 g/mol) and is manufactured as a certified reference material for use as an internal standard (IS) in quantitative mass spectrometry.

Molecular Formula C6H4BrF
Molecular Weight 180.95 g/mol
CAS No. 1313734-60-9
Cat. No. B12053108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromo-4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
CAS1313734-60-9
Molecular FormulaC6H4BrF
Molecular Weight180.95 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)Br
InChIInChI=1S/C6H4BrF/c7-5-1-3-6(8)4-2-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyAITNMTXHTIIIBB-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-fluoro(13C6)cyclohexa-1,3,5-triene (CAS 1313734-60-9): Isotopic Identity and Analytical Positioning


1-Bromo-4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene, synonymous with [13C6]-4-Fluorobromobenzene, is a uniformly ring-13C6-labeled dihalogenated aromatic compound (molecular formula 13C6H4BrF, MW 180.95 g/mol) . It is the stable isotope-labeled analog of 1-bromo-4-fluorobenzene (unlabeled CAS 460-00-4, MW 174.99 g/mol) and is manufactured as a certified reference material for use as an internal standard (IS) in quantitative mass spectrometry . The compound exists as a clear, colorless liquid at ambient temperature (bp 150 °C, mp -16 °C, density 1.647 g/mL at 25 °C) . Its primary value proposition is the incorporation of six 13C atoms into the aromatic ring, which imparts a +6 Da mass shift relative to the native analyte—a prerequisite for isotope dilution mass spectrometry (IDMS) workflows .

Why 1-Bromo-4-fluoro(13C6)cyclohexa-1,3,5-triene Cannot Be Replaced by Unlabeled or Deuterated Analogs in Quantitative MS


Unlabeled 1-bromo-4-fluorobenzene cannot serve as an isotopic internal standard because it is indistinguishable from the target analyte by mass spectrometry; co-eluting structural analogs (e.g., fluorobenzene, 1,4-difluorobenzene) lack the requisite physicochemical identity to correct for matrix effects and ionization variability across diverse sample types . The deuterated analog 1-bromo-4-fluorobenzene-d4 (CAS 50592-31-9) exhibits a +4 Da shift but suffers from a well-documented chromatographic isotope effect: the shorter, less polarizable C–2H bond reduces the molecule's effective volume in reversed-phase LC, leading to slight retention time differences (ΔtR) that compromise co-elution with the native analyte . Furthermore, deuterium labels are susceptible to H/D exchange in protic solvents, causing isotope dilution and accuracy drift over time . In contrast, the 13C6-labeled compound exhibits identical chromatographic retention to the unlabeled form, a non-exchangeable label, and a larger mass shift that provides superior separation from the natural-abundance 13C isotopic envelope of the native analyte .

Quantitative Differentiation Evidence for 1-Bromo-4-fluoro(13C6)cyclohexa-1,3,5-triene Against Closest Analogs


Mass Shift Discrimination: +6 Da (13C6) vs. +4 Da (d4) vs. 0 Da (Unlabeled)

The target compound [13C6]-4-Fluorobromobenzene provides a +6 Da mass shift (monoisotopic mass 179.968 Da) relative to the unlabeled analyte (monoisotopic mass 173.948 Da) . The deuterated analog 1-bromo-4-fluorobenzene-d4 provides only a +4 Da shift (monoisotopic mass ~178.02 Da) . The larger +6 Da shift ensures unambiguous baseline separation of the internal standard signal from the [M+2] and [M+4] natural-abundance 81Br isotopologue cluster of the native analyte (79Br/81Br ≈ 1:1), eliminating isobaric interference that can confound quantitation when using the +4 Da deuterated IS in samples with high analyte concentrations .

Isotope Dilution Mass Spectrometry GC-MS LC-MS/MS Internal Standard Selection

Isotopic Enrichment: 99 atom % 13C (13C6) vs. 98 atom % D (d4) for Quantitative Accuracy

The target compound is supplied at 99 atom % 13C isotopic enrichment with 98% chemical purity (CP) . The deuterated analog 1-bromo-4-fluorobenzene-d4 is typically available at 98 atom % D enrichment . The higher atom-% enrichment of the 13C6 compound translates to a residual unlabeled fraction of ≤1%, versus ≤2% for the d4 compound. In isotope dilution assays, the fractional contribution of unlabeled IS to the analyte channel directly defines the lower limit of quantification (LLOQ) bias; a 1% unlabeled carryover is half that of a 2% carryover, yielding a 2-fold improvement in theoretical signal-to-background ratio at trace levels .

Isotopic Purity Quantitative Accuracy IDMS Method Validation

Chromatographic Co-elution: 13C6 Identical Retention vs. Deuterated Isotope Effect

13C-labeled internal standards exhibit chromatographic retention times that are experimentally indistinguishable from their unlabeled counterparts, because the 13C–12C bond length difference is negligible and does not alter the compound's effective molecular volume in either gas or liquid chromatography . Deuterated internal standards, by contrast, display a measurable reversed-phase LC isotope effect: the shorter, less polarizable C–2H bond reduces the effective molecular volume relative to the C–1H analog, causing the deuterated compound to elute slightly earlier (typical ΔtR of 0.02–0.15 min on standard columns) . This differential elution can lead to inconsistent ionization suppression correction when the IS and analyte experience different mobile-phase compositions at the ion source .

Chromatographic Isotope Effect Reversed-Phase LC GC Retention Internal Standard Co-elution

Label Stability: Non-exchangeable 13C vs. Exchangeable Deuterium for Long-Term Quantitative Reproducibility

The 13C nuclei incorporated into the aromatic ring of the target compound are covalently bound carbon atoms that are chemically and metabolically non-exchangeable under all standard analytical and biological conditions . In contrast, deuterium atoms on aromatic rings can undergo slow but measurable H/D exchange in protic solvents (e.g., water, methanol) under acidic or basic conditions, leading to a gradual loss of isotopic enrichment and a corresponding drift in the internal standard response factor over the course of a sample batch or long-term storage . The non-exchangeable nature of the 13C6 label ensures that the mass shift and isotopic purity remain constant throughout sample preparation, storage, and analysis, which is essential for method validation and regulatory compliance .

H/D Exchange Isotope Label Stability Method Robustness Protic Solvents

Regulatory Precedent: 4-Bromofluorobenzene as an EPA Surrogate Standard—13C6 Labeling Enables Superior Isotope Dilution Compliance

Unlabeled 4-bromofluorobenzene (BFB) is established as a surrogate and internal standard in US EPA Methods 524.2 and 624 for the analysis of volatile organic compounds (VOCs) in water and soil by GC-MS . However, as a structural analog (not an isotopologue), it does not enable true isotope dilution quantitation and is subject to the same matrix effects as the target analytes . The 13C6-labeled isotopologue enables the transition from surrogate-based quantitation to definitive isotope dilution mass spectrometry (IDMS), which is recognized as a primary ratio method by regulatory bodies (e.g., EPA, ISO 17025) and provides inherently higher accuracy, precision, and legal defensibility . Adoption of the 13C6-labeled BFB internal standard aligns with the regulatory trend toward IDMS-based methods for environmental monitoring.

EPA Method 524.2 VOC Analysis Isotope Dilution Regulatory Compliance

Optimal Procurement and Application Scenarios for 1-Bromo-4-fluoro(13C6)cyclohexa-1,3,5-triene


Quantitative GC-MS or LC-MS/MS Method Development Requiring Stable Isotope Internal Standards for Halogenated Aromatics

When developing a validated quantitative method for 1-bromo-4-fluorobenzene or structurally related halogenated aromatics in environmental, food, or biological matrices, the 13C6-labeled isotopologue is the optimal internal standard choice. Its identical chromatographic retention, non-exchangeable label, and +6 Da mass shift enable robust isotope dilution quantitation that corrects for matrix effects, recovery losses, and ionization variability across sample types . This is particularly critical for methods intended for ISO 17025 accreditation or EPA compliance where IDMS is the preferred quantification strategy .

Environmental Monitoring Laboratories Transitioning from Surrogate to Isotope Dilution Quantitation for VOCs

Environmental testing laboratories currently using unlabeled 4-bromofluorobenzene as an EPA 524.2 surrogate standard can upgrade their analytical capability by adopting the 13C6-labeled version as an internal standard for isotope dilution . The 13C6-BFB IS enables direct compensation for purge-and-trap efficiency variations and matrix-dependent ionization effects that surrogate-based calibration cannot address, improving method accuracy, precision, and inter-laboratory comparability—all of which are key performance indicators in regulatory proficiency testing programs .

Pharmaceutical Metabolite Identification and Quantification Using 13C6-Labeled Tracers

In drug metabolism and pharmacokinetic (DMPK) studies, 1-bromo-4-fluorobenzene is a key synthetic intermediate for atypical antipsychotic agents . The 13C6-labeled compound can be incorporated into synthetic routes to generate 13C6-labeled drug candidates or metabolites for use as quantitative tracers in LC-MS/MS-based ADME studies . The +6 Da mass shift and non-exchangeable label ensure unambiguous differentiation of administered drug from endogenous compounds and stable isotope-labeled metabolites throughout metabolic profiling, even in complex biological matrices .

Forensic and Clinical Toxicology Laboratories Requiring Highest Quantitative Confidence

For forensic and clinical toxicology applications where quantitative results must withstand legal scrutiny, the use of a 13C6-labeled isotopologue internal standard provides the highest level of analytical confidence . Deuterated internal standards can exhibit subtle chromatographic shifts and H/D exchange artifacts that may be challenged in court; the 13C6-labeled internal standard eliminates these vulnerabilities, providing identical retention time, non-exchangeable label integrity, and a definitive mass shift that satisfies the most stringent forensic quality assurance requirements .

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